(E)-2-(2-benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone
Overview
Description
(E)-2-(2-benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone is a synthetic organic compound that belongs to the class of quinuclidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone typically involves the following steps:
Formation of the quinuclidine core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the benzhydryl group: This step involves the alkylation of the quinuclidine core with a benzhydryl halide under basic conditions.
Formation of the (E)-alkene: This is typically achieved through a Wittig reaction or a similar olefination reaction, where the quinuclidine derivative is reacted with a suitable phosphonium ylide.
Attachment of the methoxyphenyl group: This final step involves the coupling of the (E)-alkene intermediate with a methoxyphenyl derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzhydryl and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a synthetic intermediate in the preparation of more complex molecules.
Biology: As a probe to study biological processes involving quinuclidine derivatives.
Medicine: Potential therapeutic applications due to its pharmacological activities.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-(2-benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone would depend on its specific biological target. Generally, quinuclidine derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: The parent compound, known for its basicity and nucleophilicity.
Benzhydryl derivatives: Compounds with similar benzhydryl groups, known for their pharmacological activities.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups, often studied for their biological activities.
Uniqueness
(E)-2-(2-benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone is unique due to the combination of its quinuclidine core, benzhydryl group, and methoxyphenyl moiety, which may confer distinct pharmacological properties and synthetic utility.
Biological Activity
(E)-2-(2-benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a quinuclidine moiety, which is known for its diverse pharmacological properties, including anticholinergic effects and interactions with various neurotransmitter systems. This article reviews the biological activity, synthesis methods, and relevant case studies related to this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C22H24N2O
- Molecular Weight : 348.44 g/mol
The compound contains a quinuclidine ring, a methoxyphenyl group, and a ketone functional group, which contribute to its biological properties.
Anticholinergic Activity
Research indicates that compounds containing the quinuclidine structure often exhibit anticholinergic effects. For instance, derivatives of quinuclidine have been studied for their ability to inhibit acetylcholine receptors, which are implicated in various neurological disorders. The specific activity of this compound against these receptors remains to be fully characterized but is hypothesized based on structural similarities with known anticholinergics.
Case Studies
- Synthesis and Evaluation : In a recent study, derivatives of benzohydrylquinuclidine were synthesized and evaluated for their biological activities. The results indicated that modifications in the substituents significantly affected the biological profile, suggesting that this compound could possess unique properties worth investigating further .
- Neuropharmacological Effects : Another study focused on related quinuclidine derivatives highlighted their neuropharmacological effects, including potential anxiolytic and antidepressant activities. Although specific data on this compound is lacking, the structural analogs suggest a promising therapeutic profile .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors such as 3-quinuclidinone and appropriate aryl aldehydes. The following table summarizes common synthetic routes:
Step | Reaction Type | Reagents | Conditions | Yield |
---|---|---|---|---|
1 | Aldol Condensation | 3-quinuclidinone + Benzaldehyde | NaOH, Ethanol | High |
2 | Conjugate Addition | Phenylmagnesium Bromide | Dry Ether | Moderate |
3 | Final Cyclization | Appropriate Base | Heat | Variable |
Properties
IUPAC Name |
2-(2-benzhydryl-1-azabicyclo[2.2.2]octan-3-ylidene)-1-(2-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO2/c1-32-27-15-9-8-14-24(27)26(31)20-25-21-16-18-30(19-17-21)29(25)28(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,20-21,28-29H,16-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBNZGWNCBWFDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=C2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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